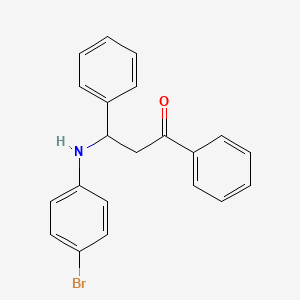
1,3-Diphenyl-3-(4-bromoanilino)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-3-(4-bromoanilino)-1-propanone, commonly known as DBAP, is a synthetic compound that has gained significance in the field of scientific research due to its potential applications. DBAP belongs to the class of chalcones, which are known to possess various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The mechanism of action of DBAP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. Studies have shown that DBAP can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. DBAP has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
DBAP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DBAP can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. In vivo studies have shown that DBAP can inhibit tumor growth and reduce inflammation in animal models.
实验室实验的优点和局限性
DBAP has several advantages as a research tool, such as its ease of synthesis, stability, and low cost. It can be easily synthesized in the laboratory using simple equipment and readily available reagents. However, DBAP also has some limitations, such as its low solubility in water and limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods.
未来方向
The potential applications of DBAP in various fields make it a promising candidate for further research. Future studies could focus on elucidating the mechanism of action of DBAP, optimizing its synthesis method, and exploring its applications in other areas such as neuroscience and environmental science. DBAP could also be used as a starting point for the development of new compounds with improved properties and activities.
Conclusion:
In conclusion, DBAP is a synthetic compound with potential applications in various fields such as medicine, agriculture, and material sciences. Its ease of synthesis, stability, and low cost make it an attractive research tool, and its biological activities make it a promising candidate for further development. Future studies could focus on exploring its mechanism of action, optimizing its synthesis method, and developing new compounds based on its structure.
合成方法
DBAP can be synthesized by the reaction of 4-bromoaniline with 1,3-diphenylpropanedione in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by crystallization.
科学研究应用
DBAP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material sciences. In medicine, DBAP has shown promising results as an anticancer agent, particularly against breast cancer cells. It has also exhibited anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory disorders. In agriculture, DBAP has been tested as a plant growth regulator, and it has shown positive results in promoting plant growth and increasing yield. In material sciences, DBAP has been used as a precursor for the synthesis of various organic compounds with potential applications in the field of organic electronics.
属性
IUPAC Name |
3-(4-bromoanilino)-1,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14,20,23H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCUFVPBXFRRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-3-(4-bromoanilino)-1-propanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine](/img/structure/B2496978.png)
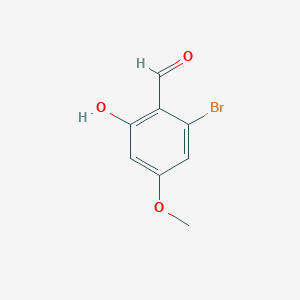
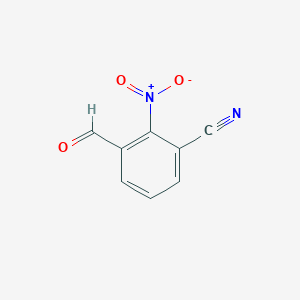
![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2496983.png)
![5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496984.png)
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate](/img/structure/B2496985.png)
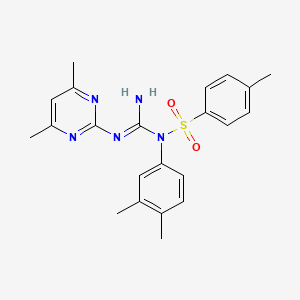
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496988.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2496989.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496990.png)
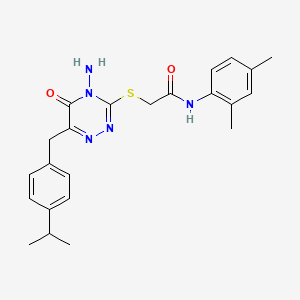
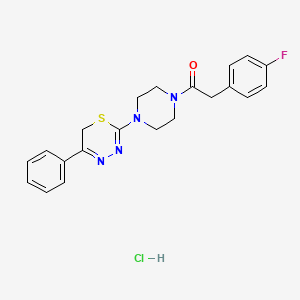
![Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride](/img/structure/B2496999.png)
![(3As,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B2497001.png)